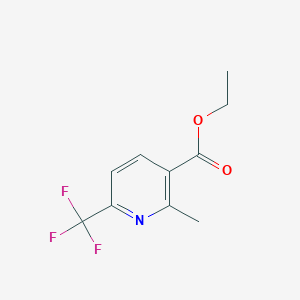

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate

Beschreibung

Chemical Identity and Classification

This compound belongs to the class of nicotinic acid derivatives, specifically a trifluoromethyl-substituted pyridine ester. Its molecular formula is C₁₀H₁₀F₃NO₂ , with a molecular weight of 233.19 g/mol . Key structural features include:

- A pyridine ring serving as the heterocyclic backbone.

- A trifluoromethyl (-CF₃) group at the 6-position, enhancing lipophilicity and electronic effects.

- An ethyl ester (-COOCH₂CH₃) at the 3-position, facilitating reactivity in esterification and hydrolysis reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 229°C | |

| Density | 1.248 g/cm³ | |

| SMILES Notation | CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C | |

| InChI Key | VWUMOTRXCZMICA-UHFFFAOYSA-N |

The compound’s IUPAC name is ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate, reflecting its substitution pattern and functional groups.

Historical Context in Organofluorine Chemistry

The development of this compound is rooted in the broader evolution of organofluorine chemistry. Key milestones include:

- Early Fluorination Techniques : The discovery of hydrofluoric acid in the 18th century and subsequent advances in nucleophilic fluorination by Borodin (1862) laid the groundwork for introducing fluorine into organic molecules.

- Trifluoromethylpyridine (TFMP) Derivatives : Industrial interest in TFMP-based compounds surged in the late 20th century, driven by their stability and bioactivity. Fluazifop-butyl, the first TFMP agrochemical, marked a turning point in crop protection.

- Modern Synthesis : Contemporary methods for synthesizing this compound leverage continuous-flow processes and catalytic esterification, optimizing yield and purity.

Significance in Heterocyclic Chemistry Research

As a fluorinated heterocycle, this compound serves as a critical building block in organic synthesis:

- Electron-Deficient Pyridine Core : The electron-withdrawing trifluoromethyl group enhances the pyridine’s electrophilicity, enabling regioselective substitutions and cross-coupling reactions.

- Applications in Drug Discovery : The compound’s scaffold is integral to developing protease inhibitors and antimicrobial agents. For example, derivatives exhibit activity against Staphylococcus aureus (MIC = 32 µg/mL).

- Agrochemical Intermediates : Its role in synthesizing herbicides and insecticides, such as sulfoxaflor, highlights its agricultural importance.

Table 2: Comparative Reactivity of Nicotinate Derivatives

| Compound | Substituents | Key Reactivity |

|---|---|---|

| This compound | -CF₃, -COOEt | Nucleophilic aromatic substitution |

| Ethyl 4-chloro-2-methylnicotinate | -Cl, -COOEt | Electrophilic halogenation |

| Nicotinic acid | -COOH | Acid-base reactions, decarboxylation |

Position within Nicotinate Family of Compounds

Within the nicotinate family, this compound occupies a niche due to its fluorine content:

- Comparison to Nicotinic Acid : Unlike nicotinic acid (vitamin B3), which participates in redox reactions via NAD+/NADH cycles, the ethyl ester and trifluoromethyl groups render the compound metabolically inert, favoring its use as a synthetic intermediate.

- Role in Ester Chemistry : The ethyl ester enhances solubility in organic solvents, making it preferable for Friedel-Crafts acylations and Grignard reactions compared to carboxylic acid analogs.

- Fluorine-Induced Bioactivity : The -CF₃ group increases membrane permeability and resistance to oxidative degradation, traits exploited in antifungal and anti-inflammatory agents.

Industrial Applications :

Eigenschaften

IUPAC Name |

ethyl 2-methyl-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-3-16-9(15)7-4-5-8(10(11,12)13)14-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUMOTRXCZMICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468682 | |

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380355-65-7 | |

| Record name | Ethyl 2-methyl-6-(trifluoromethyl)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Esterification Route

The most straightforward method to prepare this compound involves the esterification of 2-methyl-6-(trifluoromethyl)nicotinic acid with ethanol. This reaction typically uses an acid catalyst such as sulfuric acid under reflux conditions to drive the conversion to the ethyl ester.

- Reaction conditions: Reflux with ethanol and catalytic sulfuric acid.

- Advantages: Simple and widely used in laboratory-scale synthesis.

- Limitations: Requires prior synthesis or availability of the nicotinic acid precursor.

Etherification and Amination Route (Patent WO2004078729A1)

This method involves the coupling of ethyl 4-chloro-3-oxobutyrate with ethylene glycol monomethyl ether using sodium hydride in tetrahydrofuran (THF), followed by amination and ring closure to yield ethyl 2-((2-methoxyethoxy)methyl)-6-(trifluoromethyl)nicotinate, a related intermediate.

- Step 1: Etherification using sodium hydride in anhydrous THF.

- Step 2: Amination and ring closure to form the nicotinate derivative.

- Yield: Approximately 36% linear yield reported.

- Challenges: Use of sodium hydride requires strict anhydrous conditions and poses safety risks. Side reactions include formation of intermolecular macromolecules complicating purification. The amination step involves hazardous ammonia handling.

- Limitations: Low yield and harsh reaction conditions limit industrial applicability.

Alternative Synthetic Routes and Improvements

Research and patent literature suggest attempts to optimize the above methods by:

- Using milder bases or catalysts to reduce side reactions.

- Employing continuous flow reactors to improve reaction control and yield.

- Modifying reaction solvents and temperatures to minimize enamine byproduct formation.

- Implementing advanced purification techniques such as preparative chromatography or crystallization to enhance product purity.

However, no universally superior method has been established, and the choice of route depends on scale, available equipment, and desired purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Esterification | 2-methyl-6-(trifluoromethyl)nicotinic acid + ethanol | Sulfuric acid, reflux | Moderate to high | Simple, well-known | Requires acid precursor |

| One-Pot Condensation (WO2006059103A2) | Ethyl 4-chloro-3-oxobutyrate + 4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Acetic acid, ammonium acetate, 50°C | ~74 | One-pot, industrially relevant | Incomplete conversion, byproducts, purification issues |

| Etherification & Amination (WO2004078729A1) | Ethyl 4-chloro-3-oxobutyrate + ethylene glycol monomethyl ether | NaH in THF, ammonia | 36 | Enables functionalized intermediate | Harsh conditions, low yield, safety concerns |

Biologische Aktivität

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the class of nicotinates. Its unique structure, characterized by a trifluoromethyl group, significantly enhances its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₅F₃N₂O

- CAS Number : 54396-42-8

- Key Functional Groups : Trifluoromethyl, ethyl ester, and pyridine ring

The trifluoromethyl group increases lipophilicity, allowing better interaction with biological membranes and enhancing the compound's efficacy in various biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

- Receptor Interaction : It has been shown to interact with various receptors, potentially modulating their activity through both covalent and non-covalent interactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity

Cytotoxicity assays have shown that this compound can selectively induce apoptosis in certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing new cancer therapies .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties.

-

Anti-inflammatory Mechanism :

- In a controlled experiment, this compound was administered to macrophage cultures exposed to lipopolysaccharides (LPS). The results indicated a significant reduction in TNF-alpha levels, highlighting its anti-inflammatory potential.

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group | Antimicrobial, anti-inflammatory |

| Ethyl 2-methyl-6-(chloro)nicotinate | Chlorine substituent | Moderate antimicrobial activity |

| Ethyl 4-chloro-2-methyl-6-(trifluoromethyl)nicotinate | Chlorine and trifluoromethyl groups | Enhanced anti-inflammatory effects |

The presence of the trifluoromethyl group in this compound distinguishes it from other nicotinates, contributing to its unique biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-methyl-6-(trifluoromethyl)nicotinate serves as a building block in organic synthesis. Its unique trifluoromethyl group enhances lipophilicity, making it useful for creating more complex molecules. It has been employed in various synthetic pathways, including:

- Substitution Reactions : It can undergo nucleophilic substitution to form derivatives with varying functional groups.

- Oxidation and Reduction Reactions : The compound can be oxidized to form carboxylic acids or reduced to produce amides, showcasing its versatility as a precursor in synthetic chemistry .

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Studies have indicated that it may interact with specific enzymes or receptors, modulating their activity through both covalent and non-covalent interactions .

Pharmaceutical Applications

The compound is explored for its therapeutic properties, particularly in the development of new drugs:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for antibiotic development .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, potentially contributing to treatments for inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of agrochemicals and pharmaceuticals due to its favorable chemical properties. Its application in the synthesis of intermediates for herbicides and other agricultural chemicals highlights its importance in the agrochemical industry .

Data Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile precursor for various chemical reactions |

| Biology | Biochemical probe for enzyme interactions | Potential modulator of enzyme activities |

| Pharmaceuticals | Development of antimicrobial and anti-inflammatory drugs | Significant activity against bacterial strains |

| Industrial | Synthesis of agrochemicals | Key intermediate in herbicide production |

Case Study 1: Antimicrobial Efficacy

A study published in PMC highlighted the synthesis and evaluation of this compound derivatives against bacterial strains. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting enhanced efficacy .

Case Study 2: Synthesis Pathways

Research documented in patents outlines multiple synthetic routes for producing this compound with improved yields and reduced side reactions. These methods emphasize the compound's role as an essential intermediate in pharmaceutical manufacturing .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Variations

The following table summarizes critical differences between Ethyl 2-methyl-6-(trifluoromethyl)nicotinate and analogous compounds:

Functional Group Impact on Properties

Trifluoromethyl (-CF₃) Group

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, stabilizing the pyridine ring and reducing electron density at adjacent positions. This enhances resistance to electrophilic substitution but facilitates nucleophilic attack at meta/para positions .

Ester vs. Amide Functionalization

- This compound (ester) is less polar than amide analogs (e.g., compounds), favoring better membrane permeability but lower metabolic stability .

- Amide derivatives (e.g., compounds 45–48 in ) exhibit higher hydrogen-bonding capacity, critical for target receptor interactions .

Substituent Position and Steric Effects

- Methyl 2-chloro-6-(trifluoromethyl)nicotinate (CAS 1073129-57-3) replaces the methyl with chlorine, increasing electrophilicity but reducing steric bulk .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-methyl-6-(trifluoromethyl)nicotinate, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling reactions. For example, coupling 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with a boronic acid derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–90°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of halide to boronic acid) and inert atmosphere conditions .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use LCMS (Liquid Chromatography-Mass Spectrometry) for preliminary purity assessment, with a mobile phase of acetonitrile/water (0.1% TFA) and C18 columns. The molecular ion [M+H]+ should align with the theoretical mass (e.g., m/z 219.16 for C₉H₈F₃NO₂). Confirm structure via ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃), focusing on trifluoromethyl proton decoupling and ester carbonyl signals (δ ~165 ppm in ¹³C NMR) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : While specific GHS classification data for this compound is unavailable, structurally similar trifluoromethyl nicotinates require PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for trifluoromethyl nicotinate derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 26–89% for ethyl trifluoromethyl nicotinates ) often stem from variations in catalyst loading, solvent purity, or boronic acid stability. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, test catalyst systems (PdCl₂(dppf) vs. Pd(PPh₃)₄) and solvent ratios (THF:H₂O from 4:1 to 9:1) to isolate yield-limiting variables .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina to predict binding affinities to target receptors (e.g., retinoic acid receptors). Synthesize analogs with modifications at the ester group (e.g., methyl vs. ethyl) or trifluoromethyl position. Compare in vitro activity (e.g., IC₅₀ in enzyme assays) and correlate with computational data . For metabolic stability, use liver microsomes and LC-HRMS to track hydrolysis of the ester group to the carboxylic acid .

Q. How can researchers address challenges in quantifying trace impurities during scale-up synthesis?

- Methodological Answer : Implement UPLC-QTOF-MS for high-resolution impurity profiling. For example, detect halogenated byproducts (e.g., bromo intermediates) using negative ion mode. Quantify impurities via external calibration curves and adjust recrystallization solvents (e.g., ethanol/water mixtures) to improve purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.